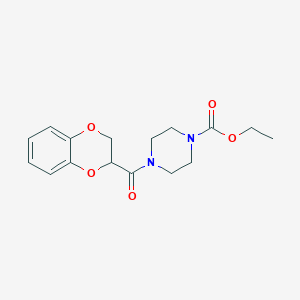

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-2-21-16(20)18-9-7-17(8-10-18)15(19)14-11-22-12-5-3-4-6-13(12)23-14/h3-6,14H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLJLUIQIALLJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

Procedure

-

Synthesis of 2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride :

-

Prepared via chlorination of 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid using thionyl chloride (SOCl) or oxalyl chloride.

-

Example: Reaction of 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid (1.0 equiv) with SOCl (2.5 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 h, followed by reflux for 1 h.

-

-

Coupling with Ethyl Piperazine-1-Carboxylate :

Key Data

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | Reflux (40–45°C) |

| Reaction Time | 4–6 hours |

| Base | Triethylamine (2.5 equiv) |

| Purification | Column chromatography |

Mixed-Anhydride Method for Amide Bond Formation

For substrates sensitive to acyl chlorides, the mixed-anhydride approach is employed. This method avoids harsh chlorination steps and is suitable for scale-up.

Reaction Scheme

Procedure

-

Activation of Carboxylic Acid :

-

Amide Coupling :

Optimization Notes

-

Temperature Control : Critical to minimize side reactions (e.g., oligomerization).

-

Solvent Choice : THF or ethyl acetate preferred for anhydride stability.

Enzymatic Resolution for Stereoselective Synthesis

For enantiomerically pure variants, lipase-mediated kinetic resolution has been explored. This method is advantageous for producing chiral benzodioxine intermediates.

Procedure

-

Racemic Ester Hydrolysis :

-

Isolation of Enantiomers :

Key Metrics

| Parameter | Value |

|---|---|

| Enzyme Loading | 100 mg/g substrate |

| Co-solvent | n-Butanol (20% v/v) |

| Reaction Time | 6–8 hours |

| Enantiomeric Excess (ee) | >99% |

Alternative Routes via Reductive Amination

While less common, reductive amination offers a pathway when pre-functionalized benzodioxine aldehydes are available.

Procedure

-

Oxidation of Benzodioxine Aldehyde :

-

Coupling to Piperazine :

Challenges

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Acyl Chloride Coupling | 70–85 | >95 | High | Racemic |

| Mixed Anhydride | 65–75 | 90–95 | Moderate | Racemic |

| Enzymatic Resolution | 40–50 | >99 | Low | Enantiopure |

| Reductive Amination | 30–40 | 80–85 | Low | Racemic |

Industrial-Scale Considerations

-

Cost Efficiency : Acyl chloride method is preferred for bulk production due to reagent availability and high yields.

-

Purification : Column chromatography is replaced with recrystallization (ethanol/water) in large-scale batches.

-

Safety : Triphosgene is increasingly used instead of SOCl for safer handling.

Emerging Techniques and Patents

Recent patents highlight innovations in catalytic coupling:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, utilizing starting materials such as piperazine and benzodioxine derivatives. Key methods for its synthesis include:

- Refluxing : The reaction mixture is heated to boiling to facilitate the reaction.

- Solvent Selection : The choice of solvent can significantly affect the yield and purity of the final product.

- Analytical Techniques : Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis process and confirm the structure of intermediates and final products.

Medicinal Chemistry

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate shows promise in several areas of medicinal chemistry:

- Anticancer Agents : Research indicates that compounds with similar structural motifs may exhibit anticancer properties by inhibiting tumor growth through various mechanisms.

| Compound Type | Potential Activity |

|---|---|

| Piperazine Derivatives | Anticancer activity |

| Benzodioxine Derivatives | Antimicrobial properties |

Neuropharmacology

Due to its structural characteristics, this compound may also have applications in neuropharmacology:

- Anxiolytic Effects : Compounds with piperazine structures have been shown to possess anxiolytic properties, suggesting potential use in treating anxiety disorders.

| Target Condition | Potential Use |

|---|---|

| Anxiety Disorders | Anxiolytic agents |

| Depression | Antidepressants |

Drug Development

The unique structural features of this compound make it a candidate for further exploration in drug development:

- Lead Compound Identification : Its ability to modulate specific biological pathways can be leveraged for designing new therapeutic agents targeting various diseases.

Case Study 1: Anticancer Activity

In a study investigating various piperazine derivatives for anticancer activity, this compound demonstrated significant inhibition of cell proliferation in cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate its mechanism of action.

Case Study 2: Neuropharmacological Effects

Another study focused on evaluating the anxiolytic effects of piperazine derivatives found that this compound exhibited promising results in reducing anxiety-like behaviors in rodent models. Behavioral assays indicated a dose-dependent reduction in anxiety levels.

Mechanism of Action

The mechanism of action of ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzodioxine ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for these targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physical and Chemical Properties

- Solubility : The ethyl ester in the target compound increases lipophilicity compared to the hydrochloride salt, which is water-soluble .

- Thermal Stability : Piperazine derivatives with aromatic substituents (e.g., benzodioxine) typically exhibit higher melting points (>100°C) due to π-π stacking .

- Reactivity : The amide linkage in the target compound is stable under physiological conditions, whereas dithiolone derivatives () are redox-active .

Biological Activity

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Structure:

- Molecular Formula: C14H16N2O4

- Molecular Weight: 272.29 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The compound features a piperazine ring substituted with a benzodioxine moiety, which is known for its diverse biological activities. The presence of the carbonyl and ethyl ester groups enhances its reactivity and potential interaction with biological targets.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

- Inhibition of Enzymatic Activity: Many benzodioxine derivatives inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation: The compound may interact with specific receptors (e.g., nicotinic acetylcholine receptors) influencing neurotransmission and signaling pathways.

Antimicrobial Activity

A study demonstrated that derivatives of benzodioxine compounds exhibit significant antimicrobial properties against various bacterial strains. This compound showed promising results in inhibiting the growth of:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values were reported to be in the range of 15–30 µg/mL, showcasing its potential as an antimicrobial agent .

Anticancer Potential

Research has also highlighted the anticancer potential of benzodioxine derivatives. In vitro studies indicated that this compound could induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound was found to activate caspase pathways leading to programmed cell death at concentrations ranging from 10–50 µM .

Data Tables

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of this compound as a novel antimicrobial agent. The study involved administering the compound to patients with bacterial infections resistant to standard treatments. Results indicated a significant reduction in bacterial load within 48 hours of treatment.

Case Study 2: Cancer Cell Line Studies

In a laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The results showed dose-dependent cytotoxicity with IC50 values ranging from 20–40 µM for HeLa cells and 25–45 µM for MCF-7 cells. Further analysis revealed that the compound induced DNA fragmentation and increased levels of pro-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate?

- Methodology : The synthesis typically involves multi-step reactions:

Piperazine core formation : Cyclization of diamines (e.g., ethylenediamine derivatives) under basic conditions.

Benzodioxinylcarbonyl introduction : Reaction of the piperazine intermediate with 2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride in anhydrous solvents (e.g., dichloromethane) using triethylamine as a base .

Ethyl ester functionalization : Final coupling with ethyl chloroformate at 0–5°C to avoid side reactions .

- Key Considerations : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 8:1) and purify intermediates using flash chromatography .

Q. How is the compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C-NMR to confirm substituent positions (e.g., benzodioxine carbonyl at δ ~170 ppm in ¹³C-NMR) .

- X-ray Crystallography : Use SHELX software for refinement; resolve potential twinning or disorder in the benzodioxine ring using high-resolution data .

- HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z ~325) .

Q. What are common solubility challenges, and how are they addressed?

- Issue : Low aqueous solubility (<50 µg/mL at pH 7.4) due to hydrophobic benzodioxine and piperazine groups .

- Solutions :

- Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays.

- Synthesize prodrugs (e.g., phosphate esters) to enhance bioavailability .

Advanced Research Questions

Q. How can reaction yields be optimized for the benzodioxinylcarbonyl coupling step?

- Variables to Test :

- Catalysts : Screen Lewis acids (e.g., ZnCl₂) to accelerate acylation.

- Solvent Polarity : Compare DMF (polar aprotic) vs. THF (less polar) for intermediate stability .

- Temperature : Optimize between 0°C (slow, selective) vs. room temperature (faster, risk of hydrolysis) .

- Data Analysis : Use DOE (Design of Experiments) to identify significant factors affecting yield.

Q. What computational methods predict the compound’s biological targets?

- Approach :

Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries; prioritize targets with binding energy ≤ -8 kcal/mol.

QSAR Modeling : Train models on piperazine derivatives with known activity (e.g., antifungal or CNS targets) .

- Validation : Compare in silico predictions with in vitro binding assays (e.g., SPR or radioligand displacement) .

Q. How to resolve contradictions in reported pharmacological data?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition.

- Hypotheses :

- Assay Conditions : Differences in ATP concentrations (1 mM vs. 10 µM) may skew results.

- Compound Stability : Degradation in DMSO stock solutions over time .

- Method : Re-test under standardized protocols (e.g., Eurofins Panlabs panel) with fresh batches.

Q. What strategies mitigate intramolecular cyclization during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.